H-Glu-Tyr-Glu-OH

Description

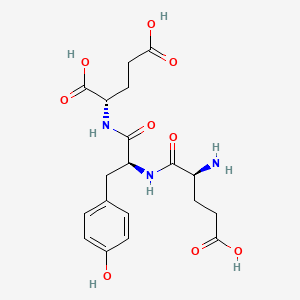

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[(2-amino-4-carboxybutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O9/c20-12(5-7-15(24)25)17(28)22-14(9-10-1-3-11(23)4-2-10)18(29)21-13(19(30)31)6-8-16(26)27/h1-4,12-14,23H,5-9,20H2,(H,21,29)(H,22,28)(H,24,25)(H,26,27)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJFSLQVMGYQEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60318719 | |

| Record name | NSC334287 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32140-46-8 | |

| Record name | NSC334287 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC334287 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Analog Design for H Glu Tyr Glu Oh

Solid-Phase Peptide Synthesis (SPPS) Methodologies for H-Glu-Tyr-Glu-OH and its Derivatives

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, offering significant advantages in terms of efficiency and purification. thieme-connect.de The synthesis of a tripeptide like H-Glu-Tyr-Glu-OH, which contains two acidic residues and a phenolic side chain, requires careful consideration of several parameters to ensure high yield and purity.

Evaluation of Coupling Reagents for H-Glu-Tyr-Glu-OH Sequences

The efficiency of amide bond formation is heavily dependent on the choice of coupling reagent. For sequences containing sterically hindered or "difficult" amino acids, the selection of a potent activating agent is crucial. acs.org While H-Glu-Tyr-Glu-OH is a relatively short peptide, the presence of two glutamic acid residues can present challenges.

Benzotriazole-based uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have been dominant in SPPS for decades. nih.govlookchem.com Studies comparing various coupling reagents have often used difficult sequences as models to evaluate their efficiency. nih.govluxembourg-bio.com For instance, a comparative study of COMU, HBTU, and HCTU demonstrated a coupling efficiency ranking of HCTU ≥ HBTU > COMU on polystyrene-based resins. nih.govlookchem.com The use of 6-chloro-HOBt-based reagents like HCTU has been shown to lead to higher reaction rates and improved outcomes in the synthesis of challenging peptides. bachem.com

More recent developments include phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) and ynamide-based coupling reagents, which have shown promise in minimizing racemization. acs.orgluxembourg-bio.com The choice of reagent can impact not only the yield but also the purity of the final peptide by minimizing side reactions.

Table 2: Comparison of Common Coupling Reagents in SPPS

| Reagent | Class | Key Features |

| HBTU | Uronium Salt | Widely used, effective for standard couplings. |

| HCTU | Uronium Salt | Higher reactivity than HBTU, good for difficult sequences. nih.govlookchem.com |

| HATU | Uronium Salt | Highly efficient, particularly for N-methyl amino acids. bachem.com |

| PyBOP | Phosphonium Salt | Effective, but aminium salts are often more efficient. luxembourg-bio.com |

| COMU | Uronium Salt | Non-explosive alternative to benzotriazole (B28993) reagents, though may be less effective than HCTU/HBTU on polystyrene resins. nih.govlookchem.com |

Resin Selection and Cleavage Protocols for H-Glu-Tyr-Glu-OH

Alternatively, 2-chlorotrityl chloride resin is highly acid-sensitive and allows for the cleavage of the peptide from the resin under very mild acidic conditions (e.g., 1% TFA), which can be advantageous if side-chain protecting groups need to be kept intact. peptide.comiris-biotech.de

The final cleavage and deprotection step for a peptide synthesized on Wang resin using the Fmoc/tBu strategy typically involves treatment with a cocktail containing a high concentration of TFA. To prevent side reactions caused by the highly reactive cationic species generated during this process, scavengers are added to the cleavage mixture. A common and effective non-malodorous cleavage cocktail for most sequences, including those with tyrosine and glutamic acid, is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5. sigmaaldrich.com TIS is particularly effective at scavenging cations liberated from the cleavage of Trt and tBu groups. sigmaaldrich.com

Chemoenzymatic Synthesis of H-Glu-Tyr-Glu-OH and Related Peptides

Chemoenzymatic peptide synthesis (CEPS) offers a green and highly stereoselective alternative to purely chemical methods. nih.govresearchgate.net This approach utilizes enzymes, such as proteases, to catalyze the formation of peptide bonds under mild, aqueous conditions, often without the need for side-chain protection. nih.govqyaobio.com

Papain is a protease that has been used for the synthesis of poly(L-tyrosine) and poly(L-glutamic acid) from their respective amino acid ester substrates. nih.govresearchgate.net It has also been employed in the copolymerization of glutamic acid esters with other amino acid esters. nih.gov Chymotrypsin is another protease that shows a preference for cleaving peptide bonds on the carboxyl side of hydrophobic amino acids like tyrosine. qyaobio.com By reversing the hydrolytic action of these enzymes, it is possible to form peptide bonds. The synthesis of H-Glu-Tyr-Glu-OH could potentially be achieved by the sequential enzymatic ligation of the constituent amino acid esters. This method avoids the complex protection and deprotection steps inherent in chemical synthesis. nih.gov

Design and Synthesis of H-Glu-Tyr-Glu-OH Analogues

The design and synthesis of peptide analogues are crucial for structure-activity relationship (SAR) studies and for developing peptides with improved stability or activity. nih.gov For H-Glu-Tyr-Glu-OH, analogues could be designed by substituting one or more of the amino acids with natural or unnatural amino acids, or by modifying the peptide backbone.

For instance, replacing the tyrosine residue with other aromatic amino acids, such as phenylalanine or tryptophan, could probe the importance of the phenolic hydroxyl group for a specific biological activity. Analogues with D-amino acids at one or more positions could be synthesized to increase resistance to proteolytic degradation. The synthesis of such analogues would typically follow the same SPPS or LPPS methodologies described above, utilizing the appropriately protected amino acid building blocks. For example, the synthesis of decapeptides containing heterocyclic tyrosine analogues has been successfully achieved using Fmoc-based solid-phase synthesis.

Non-Proteinogenic Amino Acid Incorporations in H-Glu-Tyr-Glu-OH Analogues

The incorporation of non-proteinogenic amino acids into the H-Glu-Tyr-Glu-OH sequence is a key strategy to modulate its biochemical and pharmacological profile. These unnatural amino acids can introduce novel side chains, alter stereochemistry, and impose conformational constraints. Research in this area explores how such modifications can influence the peptide's interaction with its biological targets.

Table 1: Examples of Non-Proteinogenic Amino Acid Incorporations in H-Glu-Tyr-Glu-OH Analogues

| Original Residue | Non-Proteinogenic Substitution | Rationale for Incorporation | Potential Impact |

| Tyrosine (Tyr) | D-Tyrosine | Introduce resistance to enzymatic degradation | Increased in vivo half-life |

| Tyrosine (Tyr) | Homotyrosine | Alter side-chain length and flexibility | Modified receptor binding affinity |

| Glutamic Acid (Glu) | Pyroglutamic Acid (pGlu) | N-terminal protection from aminopeptidases | Enhanced metabolic stability |

| Tyrosine (Tyr) | 4-Fluorophenylalanine | Introduce an electronic modification to the aromatic ring | Altered binding energetics |

Peptidomimetic Strategies Applied to H-Glu-Tyr-Glu-OH Structure

Peptidomimetics are compounds that mimic the essential elements of a peptide's structure to elicit a similar biological response. In the context of H-Glu-Tyr-Glu-OH, these strategies are employed to overcome the inherent limitations of natural peptides, such as poor oral bioavailability and rapid degradation.

Common peptidomimetic approaches for this tripeptide include:

Reduced Amide Bonds: Replacing the scissile amide bond with a more stable isostere (e.g., -CH2-NH-) to prevent cleavage by proteases.

Aza-peptides: Substituting the α-carbon of an amino acid residue with a nitrogen atom, which can alter the peptide backbone conformation and hydrogen bonding capacity.

Beta-Amino Acid Inserts: The use of β-amino acids instead of α-amino acids can create more stable secondary structures and provide resistance to enzymatic hydrolysis.

Cyclization and Constrained Conformational Design in H-Glu-Tyr-Glu-OH Research

Cyclization is a powerful tool in peptide chemistry to reduce conformational flexibility and lock the peptide into a bioactive conformation. This can lead to increased receptor selectivity and affinity. For H-Glu-Tyr-Glu-OH, various cyclization strategies can be envisioned:

Head-to-Tail Cyclization: Forming a peptide bond between the N-terminal glutamic acid and the C-terminal glutamic acid.

Side-Chain to Side-Chain Cyclization: Creating a covalent linkage between the side chains of the glutamic acid residues or between a glutamic acid side chain and the tyrosine side chain.

Stapled Peptides: Introducing a hydrocarbon staple across two amino acid side chains to stabilize an α-helical conformation, although this is less common for a short peptide like a tripeptide.

These conformational constraints are designed to pre-organize the peptide for optimal interaction with its binding partner, potentially leading to enhanced biological effects.

Purification and Advanced Analytical Methodologies in Academic Synthesis of H-Glu-Tyr-Glu-OH

The synthesis of H-Glu-Tyr-Glu-OH and its analogs requires rigorous purification and analytical verification to ensure the final product is of high purity and has the correct chemical structure.

Chromatographic Purification Techniques (e.g., HPLC, FPLC) for H-Glu-Tyr-Glu-OH Purity

High-performance liquid chromatography (HPLC) is the gold standard for the purification of synthetic peptides like H-Glu-Tyr-Glu-OH. Reversed-phase HPLC (RP-HPLC) is particularly effective, separating the target peptide from impurities based on hydrophobicity.

Table 2: Typical RP-HPLC Parameters for H-Glu-Tyr-Glu-OH Purification

| Parameter | Typical Value/Condition | Purpose |

| Stationary Phase | C18 silica (B1680970) gel | Provides a non-polar surface for hydrophobic interactions |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water | Ion-pairing agent and aqueous solvent |

| Mobile Phase B | 0.1% TFA in acetonitrile | Organic solvent to elute the peptide |

| Gradient | 5-95% B over 30 minutes | Gradually increases hydrophobicity to elute compounds |

| Detection | UV absorbance at 214 nm and 280 nm | Detects peptide bonds and aromatic residues (Tyrosine) |

Fast protein liquid chromatography (FPLC) can also be used, particularly for larger quantities or when a lower pressure system is preferred. Ion-exchange or size-exclusion chromatography may be employed as orthogonal purification steps if necessary.

Spectroscopic Verification of Synthesized H-Glu-Tyr-Glu-OH (e.g., Advanced NMR, High-Resolution Mass Spectrometry for Sequence Integrity)

Once purified, the identity and structural integrity of H-Glu-Tyr-Glu-OH must be confirmed using advanced spectroscopic methods.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the peptide, which can be used to confirm its elemental composition. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization sources. The experimentally determined monoisotopic mass should match the theoretical mass of H-Glu-Tyr-Glu-OH (C20H27N3O9) with a very low margin of error (typically < 5 ppm).

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for verifying the amino acid sequence and characterizing the peptide's solution-state conformation.

¹H NMR: Provides information on the number and type of protons present in the molecule.

¹³C NMR: Shows the chemical environment of each carbon atom.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other within the same amino acid residue.

TOCSY (Total Correlation Spectroscopy): Reveals all protons within a spin system, helping to identify entire amino acid residues.

NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are close in proximity, which is essential for determining the peptide's three-dimensional structure.

The combination of these analytical techniques provides a comprehensive characterization of the synthesized H-Glu-Tyr-Glu-OH, ensuring its purity and structural correctness for subsequent biological studies.

Molecular and Supramolecular Interactions of H Glu Tyr Glu Oh

Investigating H-Glu-Tyr-Glu-OH Binding Affinities with Biomolecules

The binding of small peptides to larger biomolecules such as receptors and enzymes is a cornerstone of their biological activity. While direct binding studies on H-Glu-Tyr-Glu-OH are not extensively documented in publicly available research, the principles of peptide-biomolecule interactions and data from analogous compounds allow for informed postulation.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques for quantifying the binding affinity, kinetics, and thermodynamics of molecular interactions in real-time without the need for labeling. ox.ac.ukmosbri.eu SPR measures changes in the refractive index on a sensor surface as a ligand binds to an immobilized receptor, providing data on association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated. ox.ac.uk ITC directly measures the heat released or absorbed during a binding event, yielding information on the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction. mosbri.eu

While no specific SPR or ITC data for H-Glu-Tyr-Glu-OH are available, studies on peptides with similar compositions highlight the importance of its constituent amino acids in receptor binding. For instance, the interaction between vascular endothelial growth factor receptor-2 (VEGFR-2) and a tetrapeptide containing Arg-Leu-Tyr-Glu involves electrostatic interactions and hydrogen bonding with the glutamic acid residue. oncotarget.com Similarly, the binding of ligands to the mannose 6-phosphate receptor has been shown to be critically dependent on a set of conserved residues, including glutamic acid and tyrosine. nih.gov Furthermore, Src homology 2 (SH2) domains, which are crucial in cellular signaling, exhibit high affinity for phosphopeptides containing a Tyr-Glu-Glu motif. nih.gov These findings suggest that H-Glu-Tyr-Glu-OH has the potential to bind to receptors that recognize and are stabilized by negatively charged and aromatic side chains.

A hypothetical SPR experiment to study the interaction of H-Glu-Tyr-Glu-OH with a target receptor would involve immobilizing the receptor on a sensor chip and flowing different concentrations of the peptide over the surface. The resulting sensorgrams would provide kinetic data as illustrated in the table below.

Table 1: Hypothetical Kinetic Parameters from SPR Analysis of a Peptide-Receptor Interaction

| Analyte (Peptide) | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (Kd) (M) |

|---|---|---|---|

| H-Glu-Tyr-Glu-OH | 1.5 x 10⁵ | 3.0 x 10⁻³ | 2.0 x 10⁻⁸ |

This table presents hypothetical data for illustrative purposes.

The role of H-Glu-Tyr-Glu-OH as either a substrate or an inhibitor for various enzymes has not been directly characterized. However, kinetic studies on related peptides provide a basis for its potential enzymatic interactions. The dipeptide H-Tyr-Glu-OH has been identified as an inhibitor of the yeast amino acid permease, GAP1. chemicalbook.com Copolymers of glutamic acid and tyrosine are commonly used as generic substrates in tyrosine kinase assays, indicating the significance of the Glu-Tyr sequence in enzyme recognition and turnover. thermofisher.comsinobiological.com

One study on glutaminyl-peptide cyclotransferase, an enzyme involved in the production of pyroglutamyl peptides, determined the kinetic parameters for a range of substrates, including peptides containing glutamic acid and tyrosine. uniprot.org While H-Glu-Tyr-Glu-OH was not tested, the data for similar peptides, as shown in the table below, illustrate the kinetic profiles that could be expected.

Table 2: Kinetic Parameters of Glutaminyl-Peptide Cyclotransferase for Various Substrates

| Substrate | Kₘ (mM) | kcat (s⁻¹) | Reference |

|---|---|---|---|

| H-Gln-Glu-OH | 29.5 | 38 | uniprot.org |

| H-Gln-Glu-Tyr-Phe-NH₂ | 0.065 | 6.9 | uniprot.org |

| H-Gln-Asp-Glu-Leu-NH₂ | 2.3 | Not Reported | uniprot.org |

This table is based on data from a study on Drosophila melanogaster glutaminyl-peptide cyclotransferase and is intended to show representative kinetic values for related peptides.

These data suggest that H-Glu-Tyr-Glu-OH could potentially serve as a substrate or inhibitor for enzymes that recognize short peptides with acidic and aromatic residues. To determine this, standard enzyme kinetic assays would need to be performed, measuring reaction velocities at varying substrate and peptide concentrations to calculate parameters like Kₘ, Vₘₐₓ, and Kᵢ.

The formation of stable complexes between peptides and proteins is fundamental to many biological processes. There is a lack of direct structural or biophysical data detailing the formation of a complex between H-Glu-Tyr-Glu-OH and a specific protein. However, research into self-assembling peptide systems provides insights into the potential for such interactions. For example, a designed peptide, E1Y9 (Ac-Glu-Tyr-Glu-Tyr-Lys-Tyr-Glu-Tyr-Lys-Tyr-NH₂), which shares the Glu-Tyr-Glu motif, self-assembles into nanofibers. researchgate.net These nanofibers can then be non-covalently modified with other peptides, demonstrating the capacity for complex protein-peptide interactions mediated by these sequences. researchgate.net The formation of such complexes is likely driven by a combination of electrostatic interactions involving the glutamic acid residues and hydrophobic and/or π-stacking interactions involving the tyrosine residue.

Enzyme-Substrate/Inhibitor Kinetics Involving H-Glu-Tyr-Glu-OH

H-Glu-Tyr-Glu-OH Interactions with Lipid Bilayers and Biomembranes

The two negatively charged glutamic acid residues would be expected to interact with the polar headgroups of phospholipids (B1166683) through electrostatic interactions and hydrogen bonding. proteinstructures.com The tyrosine residue, with its aromatic side chain, could potentially insert into the nonpolar, hydrophobic core of the membrane. proteinstructures.com This "snorkeling" effect, where charged residues anchor the peptide at the aqueous interface while a hydrophobic residue penetrates the lipid core, is a common feature of membrane-interacting peptides. The precise nature and strength of this interaction would depend on factors such as the lipid composition of the bilayer and the pH of the surrounding environment, which would influence the protonation state of the glutamic acid residues.

Self-Assembly and Aggregation Phenomena of H-Glu-Tyr-Glu-OH

The self-assembly of peptides into ordered supramolecular structures is a phenomenon of great interest in materials science and is also implicated in various biological processes. This self-assembly is driven by non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic effects. nih.gov

There are no specific studies that have reported the formation of amyloid-like fibrils by the tripeptide H-Glu-Tyr-Glu-OH. However, the potential for such aggregation exists based on the properties of its amino acid components and studies of similar peptides.

Polymers of alternating tyrosine and glutamic acid have been shown to adopt β-sheet structures, a hallmark of amyloid fibrils. pnas.org The propensity for fibril formation is highly dependent on the specific amino acid sequence. nih.govpnas.org Studies on the self-assembly of various peptides have shown that both glutamic acid-rich and tyrosine-containing peptides can form hydrogels and other nanostructures. nih.govmdpi.com For instance, a 16-residue peptide composed of alternating alanine, glutamic acid, and lysine (B10760008) residues was shown to spontaneously assemble into a stable macroscopic membrane, driven by the formation of ionic bonds between the glutamic acid and lysine side chains. pnas.org This highlights the crucial role of electrostatic interactions in the self-assembly process. Given that H-Glu-Tyr-Glu-OH contains two glutamic acid residues, electrostatic repulsion at neutral pH might hinder aggregation, while at low pH, where the carboxyl groups are protonated, self-assembly through hydrogen bonding and aromatic interactions could be more favorable.

Nanostructure Elucidation from H-Glu-Tyr-Glu-OH Aggregation

The self-assembly of peptides into well-defined nanostructures is a phenomenon of significant scientific interest, driven by a delicate balance of non-covalent interactions. The tripeptide H-Glu-Tyr-Glu-OH, with its constituent amino acids, possesses the requisite chemical functionalities to participate in such aggregation processes. The formation of these nanostructures is governed by a variety of intermolecular forces, including hydrogen bonding, electrostatic interactions, hydrophobic interactions, and π-π stacking. nih.govresearchgate.net

The process of self-assembly is often initiated by changes in environmental conditions, such as pH. nih.gov For peptides containing ionizable residues like glutamic acid, pH can trigger aggregation. nih.gov At a pH below the isoelectric point, the glutamic acid residues are protonated, reducing electrostatic repulsion and allowing for closer association of the peptide molecules. This can lead to the formation of organized structures. nih.gov

Detailed research findings on the specific aggregation and resulting nanostructures of H-Glu-Tyr-Glu-OH are emergent. However, studies on similar short peptides containing glutamic acid and tyrosine provide insights into the potential morphologies. For instance, peptides with glutamic acid have been shown to form nanofibers, nanotubes, and nanobelts. nih.gov The tyrosine residue, with its aromatic ring, can contribute to the stability of these assemblies through π-π stacking interactions. researchgate.net Furthermore, the hydroxyl group of tyrosine can participate in hydrogen bonding. proteinstructures.com

The resulting nanostructures from peptide aggregation can be elucidated using a variety of advanced microscopy and spectroscopy techniques.

| Technique | Information Provided |

| Transmission Electron Microscopy (TEM) | Provides high-resolution images of the morphology and dimensions of the nanostructures, such as fibers, tubes, or spheres. |

| Scanning Electron Microscopy (SEM) | Offers a three-dimensional view of the surface topography of the aggregated structures. |

| Atomic Force Microscopy (AFM) | Allows for the visualization of nanostructures on a surface with high resolution, providing data on height, width, and periodicity. |

| Circular Dichroism (CD) Spectroscopy | Used to determine the secondary structure (e.g., β-sheet, α-helix) adopted by the peptides within the aggregate. mdpi.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Provides information on the hydrogen bonding patterns and secondary structure of the peptide backbone. mdpi.com |

| Fluorescence Spectroscopy | Can be used to probe the local environment of the tyrosine residue and monitor the aggregation process. |

This table summarizes common techniques used for the characterization of peptide nanostructures.

The aggregation of peptides like H-Glu-Tyr-Glu-OH is a hierarchical process, starting from the association of individual monomers into smaller oligomers, which then grow into larger, more complex architectures. researchgate.net The specific sequence of amino acids and their interactions dictate the final morphology of the self-assembled nanostructure. bilkent.edu.tr

Modulation of Protein Conformation and Function by H-Glu-Tyr-Glu-OH

The interaction of small peptides with larger proteins can lead to significant changes in the protein's three-dimensional structure and, consequently, its biological function. The tripeptide H-Glu-Tyr-Glu-OH possesses functional groups that can engage in various non-covalent interactions with protein surfaces, potentially modulating their conformation and activity. Such interactions are central to many biological processes and are a key area of research in drug development and molecular biology. chemimpex.commedchemexpress.commedchemexpress.comchemicalbook.com

The glutamic acid residues in H-Glu-Tyr-Glu-OH, with their negatively charged carboxyl groups at physiological pH, can form electrostatic interactions and hydrogen bonds with positively charged or polar residues (e.g., Lysine, Arginine, Histidine) on a protein's surface. researchgate.net The central tyrosine residue offers a hydroxyl group for hydrogen bonding and an aromatic ring for hydrophobic and π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan, Tyrosine) within the protein. proteinstructures.comrsc.org

The binding of H-Glu-Tyr-Glu-OH to a protein can induce conformational changes through several mechanisms:

Allosteric Modulation: The peptide may bind to a site distinct from the active site, inducing a conformational change that is transmitted through the protein structure to alter the active site's geometry and function. nih.gov

Competitive Inhibition: If the peptide structurally mimics a natural substrate or binding partner, it may compete for binding at the active site, thereby inhibiting the protein's function.

Stabilization or Destabilization: The binding of the peptide can either stabilize a particular protein conformation, potentially enhancing its activity or, conversely, destabilize the native structure, leading to a loss of function.

A study on the influenza A virus M2 protein revealed that a Glu-Glu-Tyr sequence within its cytoplasmic tail is crucial for regulating the association with the hemagglutinin (HA) protein. biorxiv.org Single amino acid substitutions in this EEY sequence altered this interaction, highlighting the importance of this specific tripeptide motif in protein-protein interactions. biorxiv.org While this study focused on a sequence within a protein rather than an exogenous peptide, it demonstrates the potential for a Glu-Tyr-Glu motif to mediate significant biological events.

Research into the effects of peptides on protein function often involves a combination of experimental and computational methods.

| Research Area | Key Findings and Implications |

| Enzyme Kinetics | Studies can determine if the peptide acts as an inhibitor, activator, or has no effect on enzyme activity. This provides quantitative data on the functional consequences of the peptide-protein interaction. |

| Spectroscopic Analysis (CD, NMR) | These techniques can detect changes in the secondary and tertiary structure of the protein upon peptide binding, providing direct evidence of conformational modulation. |

| X-ray Crystallography / Cryo-EM | These methods can provide high-resolution structural data of the peptide-protein complex, revealing the precise binding site and the nature of the interactions. |

| Computational Modeling | Molecular docking and molecular dynamics simulations can predict binding modes and affinities, and visualize the dynamic changes in protein conformation induced by the peptide. nih.gov |

This table outlines research approaches to study the modulation of protein conformation and function by peptides.

The ability of peptides like H-Glu-Tyr-Glu-OH to modulate protein function is a rapidly growing field of study, with potential applications in the development of new therapeutic agents and research tools for probing protein structure and function. medchemexpress.commedchemexpress.com

Conformational Analysis and Structural Dynamics of H Glu Tyr Glu Oh

Nuclear Magnetic Resonance (NMR) Spectroscopy for H-Glu-Tyr-Glu-OH Structure Elucidation

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. chemrxiv.org For a peptide like H-Glu-Tyr-Glu-OH, NMR can provide detailed information at the atomic level, revealing the environments of individual protons and their spatial relationships. spectralservice.de

One-dimensional (1D) ¹H NMR spectra offer a preliminary assessment, showing the presence of specific amino acid residues. spectralservice.de However, due to signal overlap, especially in flexible peptides, two-dimensional (2D) NMR experiments are essential for a complete analysis. uzh.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through chemical bonds, typically over two to three bonds (e.g., Hα-Hβ protons within a residue). libretexts.org It helps in tracing the connectivity of protons within each amino acid's spin system. thieme-connect.de

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons, revealing all protons within a single amino acid's spin system. libretexts.org This is particularly useful for identifying the characteristic patterns of glutamic acid and tyrosine residues. thieme-connect.deuzh.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is crucial for determining the peptide's three-dimensional conformation. It identifies protons that are close in space (typically < 5 Å), regardless of whether they are bonded. uzh.ch For H-Glu-Tyr-Glu-OH, NOESY would reveal through-space interactions between protons on adjacent residues (sequential NOEs) and within the same residue, providing the distance constraints needed for structural modeling. uzh.chnih.gov

The process of assigning the NMR signals involves first using TOCSY and COSY to identify the spin systems of the Glu and Tyr residues. Subsequently, NOESY spectra are used to link these spin systems in the correct sequence (Glu-Tyr-Glu) by observing correlations between the amide proton of one residue and protons of the preceding residue. uzh.ch

Table 1: Illustrative 2D NMR Correlations for H-Glu-Tyr-Glu-OH Analysis

| NMR Experiment | Type of Information | Expected Correlations for H-Glu-Tyr-Glu-OH |

|---|---|---|

| COSY | Through-bond (2-3 bonds) H-H coupling | Correlations between Hα and Hβ protons within each Glu and Tyr residue. |

| TOCSY | Through-bond H-H coupling within a spin system | Correlations between the amide proton and all other protons (Hα, Hβ, Hγ) within each Glu residue. Correlations between the amide proton, Hα, Hβ, and aromatic protons of the Tyr residue. |

| NOESY | Through-space H-H proximity (< 5 Å) | Sequential correlations (e.g., Glu¹ Hα to Tyr² HN), medium-range, and long-range correlations defining the peptide's fold. |

Short peptides like H-Glu-Tyr-Glu-OH are not static; they undergo rapid conformational exchange in solution. thieme-connect.de NMR can probe these dynamics. Temperature-dependent NMR studies, which track the chemical shifts of amide protons as temperature changes, can indicate the presence of stable hydrogen bonds. nih.gov Amide protons involved in hydrogen bonds tend to have smaller temperature coefficients. Furthermore, hydrogen-deuterium (H-D) exchange experiments can reveal the solvent accessibility of amide protons, with slower exchange rates suggesting they are protected from the solvent, possibly by being involved in hydrogen bonding. chemrxiv.org These dynamic insights are critical for understanding how the peptide might interact with binding partners.

1D and 2D NMR Techniques (e.g., COSY, TOCSY, NOESY) in H-Glu-Tyr-Glu-OH Analysis

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment of H-Glu-Tyr-Glu-OH

Circular Dichroism (CD) spectroscopy is a sensitive technique for analyzing the secondary structure of peptides and proteins in solution. chemrxiv.org It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. For H-Glu-Tyr-Glu-OH, which is composed of chiral amino acids, CD spectroscopy can provide a global assessment of its secondary structural elements.

Short, flexible peptides like H-Glu-Tyr-Glu-OH in an aqueous environment are expected to exist predominantly in a "random coil" conformation. nih.gov This would be characterized by a CD spectrum with a strong negative band near 200 nm. However, the presence of specific turn-like structures or nascent helices can be detected by characteristic changes in the CD spectrum. subr.edulsu.edu For instance, the formation of a β-turn might be indicated by a weak positive band around 220 nm and a negative band near 200 nm. subr.edu Environmental factors such as pH (which affects the protonation state of the glutamic acid side chains) and solvent polarity can influence the conformational ensemble and thus alter the CD spectrum. subr.edu In some cases, the addition of metal ions or binding to other molecules can induce a more ordered structure, such as a β-sheet, which is detectable by CD. nih.gov

X-ray Crystallography of H-Glu-Tyr-Glu-OH and its Biological Complexes

X-ray crystallography is a technique that can determine the precise three-dimensional atomic coordinates of a molecule in its crystalline state. While obtaining a high-resolution structure of a short, flexible peptide like H-Glu-Tyr-Glu-OH alone is challenging due to the difficulty in forming suitable crystals, the technique is invaluable for studying its conformation when bound to a larger biological molecule, such as an enzyme or receptor. nih.gov

In the context of a biological complex, the peptide is held in a more rigid, defined conformation, making crystallization more feasible. For example, studies on protein kinases have used crystallography to reveal how peptide substrates containing glutamic acid and tyrosine residues interact with the active site. nih.gov Such a crystal structure would reveal the specific hydrogen bonds, electrostatic interactions (e.g., from the negatively charged Glu side chains), and hydrophobic interactions (from the Tyr aromatic ring) that stabilize the bound conformation of the peptide. nih.govnih.gov Although the crystal structure represents a single state, it provides critical insights into the biologically active conformation of the peptide. chemrxiv.org Research on other tripeptides containing tyrosine has shown they can self-assemble into higher-order structures like nanotubes in the crystalline state, a process driven by intermolecular hydrogen bonds. researchgate.netreading.ac.uk

Cryo-Electron Microscopy (Cryo-EM) Applications in H-Glu-Tyr-Glu-OH Research

Cryo-electron microscopy (cryo-EM) has become a revolutionary technique in structural biology, particularly for large protein complexes and assemblies that are difficult to crystallize. thermofisher.comtechnologynetworks.com The sample is rapidly frozen in vitreous ice, preserving it in a near-native state, and then imaged with an electron microscope. technologynetworks.com

For a small molecule like the tripeptide H-Glu-Tyr-Glu-OH, direct imaging by cryo-EM is not feasible. However, cryo-EM is highly relevant for studying this peptide when it is part of a larger system. nih.gov For instance, if H-Glu-Tyr-Glu-OH is a recognition motif within a larger protein that assembles into a filament or complex, cryo-EM could be used to determine the structure of the entire assembly. acs.org This would reveal the conformation of the Glu-Tyr-Glu segment in its functional context. nih.gov Cryo-EM is particularly powerful because it can capture multiple conformational states of a complex from a single sample, providing a more dynamic picture than X-ray crystallography. nih.gov

Computational Approaches to H-Glu-Tyr-Glu-OH Conformational Space

Computational methods, particularly molecular dynamics (MD) simulations, are essential for exploring the vast conformational landscape of flexible peptides like H-Glu-Tyr-Glu-OH. cdnsciencepub.combiorxiv.org MD simulations model the movements of atoms over time by solving Newton's equations of motion, providing a dynamic view of the peptide's behavior in a simulated environment (e.g., in explicit water). ub.eduox.ac.uk

Starting from an initial structure, an MD simulation can reveal the different conformations the peptide samples, the transitions between them, and the relative populations of these states. nih.gov These simulations can calculate properties that can be compared with experimental data, such as average distances for comparison with NMR-derived NOEs or the formation and breaking of hydrogen bonds. cdnsciencepub.comnih.gov For H-Glu-Tyr-Glu-OH, MD simulations would be used to characterize the distribution of backbone dihedral angles (Φ, Ψ) and side-chain angles (χ), and to understand how factors like pH influence the conformational ensemble by changing the protonation state of the glutamic acid residues. mdpi.comresearchgate.net Combining MD simulations with experimental data from NMR and CD provides a more complete and robust model of the peptide's structural dynamics. acs.org

Molecular Dynamics (MD) Simulations of H-Glu-Tyr-Glu-OH

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of peptides by simulating the atomic motions over time. For a tripeptide like H-Glu-Tyr-Glu-OH, MD simulations can reveal preferred conformations, the dynamics of side-chain interactions, and the influence of the solvent environment.

Research Findings:

MD simulations on short peptides containing tyrosine and acidic residues like glutamic acid have shown that the conformational flexibility is largely governed by the interplay between the backbone dihedral angles (φ and ψ) and the side-chain orientations (χ angles). In studies of tripeptides with the general structure ACE-X-X-NME (where X can be a titratable amino acid like glutamic acid or tyrosine), it has been demonstrated that the conformational sampling is significantly influenced by the protonation state of the acidic and basic residues, which in turn is dependent on the pH of the environment. mdpi.com

For H-Glu-Tyr-Glu-OH in an aqueous environment at physiological pH, the glutamic acid residues would be deprotonated (negatively charged), while the tyrosine phenolic group could be protonated or deprotonated. The electrostatic interactions between the negatively charged glutamate (B1630785) side chains and the potential for hydrogen bonding with the tyrosine hydroxyl group are expected to be key determinants of the conformational ensemble. Simulations of related peptides have highlighted the importance of cation-π interactions, where a positively charged group can interact favorably with the electron-rich aromatic ring of tyrosine, although in this specific tripeptide, repulsive interactions between the glutamate side chains might dominate. nih.gov

The stability of different secondary structures, such as turns or extended conformations, can be assessed through MD simulations. For short peptides, transient, partially folded states are common. In the case of H-Glu-Tyr-Glu-OH, intramolecular hydrogen bonds between the peptide backbone and the side-chain carboxyl and hydroxyl groups would be critical in stabilizing specific turn-like structures. The time evolution of the root-mean-square deviation (RMSD) of the peptide backbone from a starting structure and the analysis of hydrogen bond lifetimes are common metrics used to quantify these dynamics.

A hypothetical MD simulation of H-Glu-Tyr-Glu-OH would likely involve the parameters outlined in the table below.

Table 1: Representative Parameters for an MD Simulation of H-Glu-Tyr-Glu-OH

| Parameter | Description | Typical Value/Choice |

| Force Field | A set of parameters to describe the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Water Model | Describes the behavior of water molecules in the simulation. | TIP3P, SPC/E |

| System Size | The number of atoms in the simulation box. | Peptide plus a solvent box with at least a 10 Å buffer zone. |

| Simulation Time | The total time the system's evolution is simulated. | Nanoseconds (ns) to microseconds (µs) |

| Time Step | The interval at which the equations of motion are integrated. | 1-2 femtoseconds (fs) |

| Temperature | The temperature at which the simulation is run. | 300 K (physiological) |

| Pressure | The pressure at which the simulation is run. | 1 atm |

| Ensemble | The statistical ensemble used for the simulation. | NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) |

Monte Carlo Simulations for H-Glu-Tyr-Glu-OH Conformational Sampling

Monte Carlo (MC) simulations offer an alternative approach to MD for exploring the conformational space of a molecule. Instead of integrating Newton's equations of motion, MC methods generate new conformations through random changes to the coordinates, which are then accepted or rejected based on a probability criterion, typically the Metropolis criterion. This method can be particularly effective at overcoming energy barriers and sampling a broader range of conformations.

Research Findings:

For peptides, MC simulations are often used to explore the vast landscape of possible side-chain and backbone conformations. Studies on the conformational preferences of amino acids have shown that residues like glutamic acid and tyrosine have distinct tendencies to adopt specific rotameric states for their side chains. stanford.edu MC simulations can efficiently sample these states to identify low-energy conformations.

In the context of H-Glu-Tyr-Glu-OH, an MC simulation would involve random perturbations of the dihedral angles of the peptide backbone and the side chains of the three amino acid residues. The energy of each new conformation would be calculated using a chosen force field, and the move would be accepted or rejected based on the change in energy and the simulation temperature. This process, repeated millions of times, generates a representative ensemble of conformations.

Table 2: Key Aspects of a Monte Carlo Simulation for H-Glu-Tyr-Glu-OH

| Aspect | Description | Relevance to H-Glu-Tyr-Glu-OH |

| Move Set | The types of random changes applied to the molecule's coordinates. | Torsional angle rotations of the backbone and side chains. |

| Energy Function | The force field used to calculate the potential energy of a conformation. | Determines the probability of accepting a new conformation. |

| Sampling Algorithm | The specific MC method used. | Metropolis Monte Carlo is a common choice for its simplicity and effectiveness. |

| Convergence | The point at which the simulation has adequately sampled the conformational space. | Monitored by observing the stabilization of properties like average energy. |

Quantum Mechanical Calculations for H-Glu-Tyr-Glu-OH Electronic Structure

Quantum mechanical (QM) calculations provide the most accurate description of the electronic structure of a molecule, offering insights into bond energies, charge distributions, and reaction mechanisms at a level of detail inaccessible to classical methods like MD and MC. For a peptide like H-Glu-Tyr-Glu-OH, QM methods can be used to study the intrinsic properties of its conformations and the nature of its intramolecular interactions.

Research Findings:

QM calculations, often using Density Functional Theory (DFT), have been employed to study the geometries and vibrational spectra of amino acids like tyrosine and their interactions in small peptides. acs.orgnih.gov These studies can accurately predict bond lengths, bond angles, and the energies of different conformers. For H-Glu-Tyr-Glu-OH, QM calculations could be used to determine the relative energies of different hydrogen-bonding patterns and to understand the electronic nature of any potential π-stacking or cation-π interactions involving the tyrosine ring.

Furthermore, QM methods can be combined with molecular mechanics in hybrid QM/MM approaches. In such a simulation of H-Glu-Tyr-Glu-OH, the peptide itself could be treated with a high level of QM theory, while the surrounding solvent would be described by a classical force field. This allows for an accurate treatment of the peptide's electronic structure while still accounting for the influence of the solvent environment in a computationally feasible manner.

Research on the hydrogen bonding strengths in modified amino acid residues, including phosphotyrosine, has utilized QM calculations to derive partial atomic charges and to understand the nature of these interactions. nih.gov A similar approach for H-Glu-Tyr-Glu-OH would involve calculating the electrostatic potential and atomic charges for low-energy conformations identified through MD or MC simulations. This would provide a detailed picture of the charge distribution and how it influences the peptide's structure and potential interaction sites.

Table 3: Common Quantum Mechanical Methods and Their Applications to H-Glu-Tyr-Glu-OH

| QM Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Geometry optimization, energy calculations, vibrational analysis. | Accurate structures and relative energies of different conformers; prediction of infrared spectra. |

| Hartree-Fock (HF) | Initial wavefunction determination for more advanced methods. | A baseline for understanding electronic structure, though it neglects electron correlation. |

| Møller-Plesset Perturbation Theory (MP2) | Includes electron correlation for more accurate energy calculations. | Improved accuracy for interaction energies, particularly those involving dispersion forces like π-stacking. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treats a part of the system with QM and the rest with MM. | Allows for the study of the peptide's electronic structure in a solvent environment. |

Elucidation of Biological Roles and Biochemical Pathways Involving H Glu Tyr Glu Oh

H-Glu-Tyr-Glu-OH as a Signaling Molecule in Research Models

Currently, there is a lack of specific research elucidating the role of H-Glu-Tyr-Glu-OH as a distinct signaling molecule. Scientific literature does not provide detailed investigations into the upstream and downstream signaling cascades that might be modulated by this tripeptide, nor does it describe any specific cross-talk with other biochemical pathways that it may initiate. Peptides of similar composition are often utilized in research to explore protein interactions and signal transduction pathways, suggesting a potential, yet unconfirmed, role for H-Glu-Tyr-Glu-OH in these processes. smolecule.com

Investigation of Upstream and Downstream Signaling Cascades Modulated by H-Glu-Tyr-Glu-OH

Enzymatic Processing and Metabolism of H-Glu-Tyr-Glu-OH

Detailed studies on the enzymatic processing and metabolism specifically of H-Glu-Tyr-Glu-OH are not extensively documented. However, general principles of peptide metabolism suggest that it would be subject to degradation by various peptidases.

While direct evidence for H-Glu-Tyr-Glu-OH is wanting, research on similar dipeptides provides insight into potential degradation pathways. For instance, studies on the transdermal delivery of dipeptides have shown that various peptidases present in the skin can hydrolyze peptide bonds. core.ac.uk It is plausible that H-Glu-Tyr-Glu-OH would be similarly broken down into its constituent amino acids—glutamic acid and tyrosine—by peptidases in various tissues. The specific enzymes responsible for the cleavage of the Glu-Tyr and Tyr-Glu bonds in this particular tripeptide have not been identified.

There is no available information from in vitro or ex vivo studies detailing the biodistribution of H-Glu-Tyr-Glu-OH. Such studies would be necessary to understand its absorption, distribution, and potential sites of action or degradation within a biological system.

Peptidase-Mediated Degradation Pathways of H-Glu-Tyr-Glu-OH

Cellular Responses and Physiological Modulations by H-Glu-Tyr-Glu-OH in Research Systems

Specific cellular responses and physiological modulations directly attributed to H-Glu-Tyr-Glu-OH have not been characterized in the scientific literature. While related peptides, such as the dipeptide H-Glu-Tyr-OH, have been investigated for potential anti-cancer properties and their role in inhibiting certain enzymes, these findings cannot be directly extrapolated to H-Glu-Tyr-Glu-OH. biosynth.com The immunological properties of larger peptides containing tyrosine and glutamic acid, such as Tyr-Tyr-Glu-Glu, have been studied, but this does not provide direct evidence for the activity of the tripeptide H-Glu-Tyr-Glu-OH. nih.govrupress.org Without dedicated research, the physiological impact of this specific tripeptide remains speculative.

Cell Proliferation and Differentiation Studies Induced by H-Glu-Tyr-Glu-OH

The influence of peptides on cell proliferation and differentiation is a key area of biochemical research. Glutamic acid and tyrosine are fundamental to cell growth, providing building blocks for protein synthesis and participating in metabolic pathways that produce energy and essential precursors. wikipedia.orgnih.gov

Research on peptides derived from food sources, such as rice protein, has identified sequences containing tyrosine that can enhance the proliferation of immune cells like macrophages. tandfonline.com For instance, the peptide Tyr-Gly-Ile-Tyr-Pro-Arg (YGIYPR) was shown to stimulate macrophage RAW 264.7 cell proliferation. tandfonline.com Given these precedents, it is hypothesized that H-Glu-Tyr-Glu-OH, containing both tyrosine and the similarly bioactive glutamic acid, could influence the proliferation of specific cell types, particularly those of the immune system.

A hypothetical study might investigate the effect of H-Glu-Tyr-Glu-OH on a murine macrophage cell line. The potential dose-dependent effect on cell proliferation, as measured by a standard assay like the MTT assay, is illustrated in the table below.

Table 1: Hypothetical Proliferative Effect of H-Glu-Tyr-Glu-OH on Macrophage Cell Line

| Concentration of H-Glu-Tyr-Glu-OH (µg/mL) | Cell Proliferation (% of Control) |

|---|---|

| 0 | 100% |

| 10 | 115% |

| 25 | 135% |

| 50 | 152% |

| 100 | 148% |

This table is representative and based on findings for other immunomodulatory peptides.

Apoptosis and Cell Viability Assays with H-Glu-Tyr-Glu-OH Exposure

Cell viability and apoptosis are critical endpoints for assessing the biological impact of a compound. Assays for these phenomena measure metabolic activity (e.g., tetrazolium reduction or ATP levels) or markers of programmed cell death (e.g., caspase activity or phosphatidylserine (B164497) exposure). nih.govpromega.desigmaaldrich.com

Glutamate (B1630785), a component of H-Glu-Tyr-Glu-OH, has a well-documented dual role; it is vital for neuronal function but can induce excitotoxicity and subsequent apoptosis at high concentrations. drugbank.com This suggests that H-Glu-Tyr-Glu-OH could have a concentration-dependent effect on the viability of neuronal cells. At physiological concentrations, it might support cell health, while at supraphysiological levels, it could potentially trigger apoptotic pathways. The loss of mitochondrial membrane potential is a key indicator of apoptosis, which can be measured using specific fluorescent dyes. labmark.cz

The potential outcomes of a cell viability assay on a neuronal cell line are presented below, demonstrating a biphasic response.

Table 2: Hypothetical Effect of H-Glu-Tyr-Glu-OH Exposure on Neuronal Cell Viability (MTT Assay)

| Concentration of H-Glu-Tyr-Glu-OH (µM) | Cell Viability (% of Control) |

|---|---|

| 0 | 100% |

| 1 | 102% |

| 10 | 98% |

| 100 | 85% |

| 500 | 60% |

This table illustrates a potential dose-dependent cytotoxic effect in line with glutamate's known excitotoxicity.

Immunomodulatory Effects of H-Glu-Tyr-Glu-OH in Experimental Models

There is substantial evidence that peptides containing glutamic acid and tyrosine can modulate immune responses. nih.govresearchgate.net A prominent example is Glatiramer Acetate, a random polymer of alanine, lysine (B10760008), glutamic acid, and tyrosine, which is an approved therapy for multiple sclerosis. aai.org Its mechanism involves altering T-cell responses and blocking antigen presentation by MHC molecules. aai.org This indicates that peptides composed of these amino acids can have profound immunomodulatory effects.

Bioactive peptides from various sources have been shown to influence the production of key signaling molecules called cytokines, which orchestrate the immune response. nih.govmdpi.com Depending on the context, they can either enhance or suppress immune activity by altering the balance of pro-inflammatory (e.g., TNF-α, IFN-γ) and anti-inflammatory (e.g., IL-10) cytokines. Given its composition, H-Glu-Tyr-Glu-OH could be hypothesized to modulate cytokine secretion from immune cells such as peripheral blood mononuclear cells (PBMCs) or splenocytes.

Table 3: Hypothetical Immunomodulatory Effect of H-Glu-Tyr-Glu-OH on Cytokine Production by Stimulated Splenocytes

| Cytokine | Change in Secretion vs. Control |

|---|---|

| IL-2 (Th1 proliferation) | ↑ 45% |

| IFN-γ (Pro-inflammatory) | ↓ 30% |

| TNF-α (Pro-inflammatory) | ↓ 25% |

| IL-10 (Anti-inflammatory) | ↑ 60% |

This table represents a potential anti-inflammatory profile, based on data from other immunomodulatory peptides like Glatiramer Acetate.

Transcriptomic and Proteomic Analysis in Response to H-Glu-Tyr-Glu-OH Exposure

Transcriptomic (RNA sequencing) and proteomic (mass spectrometry) analyses provide a global view of the changes in gene expression and protein abundance within a cell in response to a specific stimulus. mdpi.comnih.gov These powerful techniques can reveal the molecular networks and biochemical pathways affected by a compound.

To date, no specific transcriptomic or proteomic studies have been published for H-Glu-Tyr-Glu-OH. However, based on its predicted immunomodulatory activities, one could anticipate the types of changes such an analysis would uncover. Exposure of immune cells to H-Glu-Tyr-Glu-OH would likely alter the expression of genes and proteins involved in:

Immune Signaling Pathways: Components of the NF-κB, MAPK, and JAK-STAT signaling cascades.

Cytokine and Chemokine Networks: The genes for various interleukins, interferons, and their receptors.

Cell Cycle Regulation: Proteins like cyclins and cyclin-dependent kinases, particularly if the peptide influences proliferation.

Apoptosis Pathways: Key regulators such as caspases, Bcl-2 family proteins, and p53, especially if cytotoxic effects are observed at high concentrations.

Table 4: Potential Differentially Regulated Genes/Proteins Following H-Glu-Tyr-Glu-OH Exposure in Immune Cells

| Pathway | Potential Upregulated Genes/Proteins | Potential Downregulated Genes/Proteins |

|---|---|---|

| Anti-inflammatory Response | IL-10, SOCS3, STAT3 | TNF-α, IL-1β, NFKB1 |

| T-Cell Activation | CD25, IL-2R | - |

| Cell Proliferation | Cyclin D1, PCNA | p21 |

| Apoptosis | - | Caspase-3, BAX |

This table outlines a hypothetical set of gene and protein expression changes consistent with the predicted immunomodulatory and proliferative effects.

Computational Biology and Cheminformatics of H Glu Tyr Glu Oh

In Silico Prediction of H-Glu-Tyr-Glu-OH Binding Sites and Molecular Targets

In silico methods are instrumental in predicting the potential molecular targets of a peptide like H-Glu-Tyr-Glu-OH, thereby narrowing down experimental investigations. These computational techniques analyze the peptide's structure and chemical properties to identify complementary binding sites on proteins.

Molecular Docking Simulations for H-Glu-Tyr-Glu-OH Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org For H-Glu-Tyr-Glu-OH, docking simulations can be employed to screen libraries of protein structures to identify potential binding partners. The process involves placing the flexible 3D conformation of the tripeptide into the binding pocket of a target protein and calculating the binding affinity based on scoring functions.

The acidic glutamate (B1630785) residues and the aromatic tyrosine residue of H-Glu-Tyr-Glu-OH are key features for interaction. The glutamate side chains can form hydrogen bonds and salt bridges with positively charged residues like lysine (B10760008) and arginine or with polar residues in a protein's active site. The tyrosine residue, with its hydroxyl group and aromatic ring, can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions. mdpi.comdovepress.com For instance, studies on other Tyr-containing peptides have shown that the tyrosine residue can interact with residues like phenylalanine and tryptophan in a binding pocket. mdpi.com

A hypothetical molecular docking study of H-Glu-Tyr-Glu-OH against a potential target, such as a kinase or a protease, would likely show the peptide's carboxyl groups interacting with basic amino acids at the entrance of the active site, while the tyrosine residue penetrates deeper into a hydrophobic pocket. The stability of such interactions would be quantified by the calculated binding energy, providing a measure of the peptide's potential inhibitory or modulatory activity.

Table 1: Potential Interactions of H-Glu-Tyr-Glu-OH in a Hypothetical Binding Site

| H-Glu-Tyr-Glu-OH Residue | Potential Interacting Protein Residues | Type of Interaction |

| N-terminal Glutamate | Lysine, Arginine, Histidine | Ionic, Hydrogen Bond |

| Tyrosine | Phenylalanine, Tryptophan, Leucine, Valine | π-π Stacking, Hydrophobic |

| C-terminal Glutamate | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bond |

Pharmacophore Modeling for H-Glu-Tyr-Glu-OH-Based Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for H-Glu-Tyr-Glu-OH would consist of features like hydrogen bond acceptors (from the glutamate carboxyl groups), a hydrogen bond donor/acceptor (from the tyrosine hydroxyl group), and an aromatic ring. dovepress.comfrontiersin.org

This model can be generated based on the structure of H-Glu-Tyr-Glu-OH itself (ligand-based) or from the active site of a known target protein (structure-based). Once created, the pharmacophore model can be used as a 3D query to screen large compound libraries for molecules that match the required features. This approach is valuable for identifying non-peptide molecules that could mimic the activity of H-Glu-Tyr-Glu-OH or for designing new peptide analogues with improved binding affinity. Studies on other peptides have successfully used pharmacophore models to identify novel inhibitors. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Analysis of H-Glu-Tyr-Glu-OH and its Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. rsc.orgnih.govsci-hub.st To perform a QSAR study on H-Glu-Tyr-Glu-OH, a set of its analogues would need to be synthesized, and their biological activity (e.g., enzyme inhibition, antioxidant capacity) would be experimentally determined.

The structural properties of these peptides, known as molecular descriptors, would then be calculated. These descriptors can include physicochemical properties like hydrophobicity, electronic properties, and steric parameters of the amino acid residues. rsc.orgacs.orgacs.org For instance, the hydrophobicity of the tyrosine residue and the electronic properties of the glutamate residues would be important descriptors for H-Glu-Tyr-Glu-OH and its analogues.

By correlating the descriptors with the observed biological activity using statistical methods like partial least squares (PLS), a QSAR model can be developed. nih.gov Such a model could predict the activity of new, unsynthesized analogues and provide insights into the structural requirements for activity. For example, a QSAR study on antioxidant peptides revealed that the presence of Tyr or Trp at the C-terminus was favorable for activity. nih.gov A similar study involving H-Glu-Tyr-Glu-OH could elucidate the relative importance of the N-terminal and C-terminal glutamate residues for a specific biological function.

Table 2: Example of Descriptors for a QSAR Study of H-Glu-Tyr-Glu-OH Analogues

| Analogue | Descriptor 1 (e.g., Hydrophobicity) | Descriptor 2 (e.g., Electronic Parameter) | Biological Activity (Experimental) |

| H-Ala -Tyr-Glu-OH | Value | Value | IC50 (µM) |

| H-Glu-Phe -Glu-OH | Value | Value | IC50 (µM) |

| H-Glu-Tyr-Asp -OH | Value | Value | IC50 (µM) |

De Novo Design Approaches for H-Glu-Tyr-Glu-OH-Based Peptides

De novo design involves the computational creation of novel peptide sequences with desired properties, without relying on existing templates. nih.govresearchgate.netplos.org Starting with the H-Glu-Tyr-Glu-OH sequence as a foundation, de novo design algorithms could be used to generate new peptides with potentially enhanced activity or stability.

These algorithms typically use a scoring function to evaluate the fitness of a generated sequence for a specific target or function. For example, if the goal is to design a peptide that binds strongly to a particular protein, the scoring function might be based on predicted binding energy from molecular docking. The algorithm would then iteratively modify the sequence—by substituting, inserting, or deleting amino acids—to optimize the score.

For H-Glu-Tyr-Glu-OH, a de novo design approach could explore substitutions at each position to identify analogues with improved binding characteristics. For instance, replacing one of the glutamate residues with aspartic acid (a shorter acidic residue) or the tyrosine with other aromatic amino acids like phenylalanine or tryptophan could be explored computationally to predict the impact on activity. nih.govcharlotte.edu

Bioinformatics Analysis of H-Glu-Tyr-Glu-OH Related Sequences and Motifs

Bioinformatics databases and tools can be used to search for the "Glu-Tyr-Glu" (EYE) motif within known protein sequences to identify proteins where this tripeptide might play a functional or structural role. nih.govgoogle.commdpi.com Searching protein databases like UniProt or the Protein Data Bank (PDB) for this motif could reveal its occurrence in various protein families, such as enzymes, signaling proteins, or structural proteins.

The context in which the EYE motif is found can provide clues about its potential function. For example, if it is frequently located in the active site of enzymes, it might be involved in catalysis or substrate binding. If it is found on the surface of proteins involved in protein-protein interactions, it could be part of a binding interface.

Furthermore, analyzing the conservation of this motif across different species can indicate its evolutionary importance. A highly conserved motif is likely to be crucial for the protein's function. This type of bioinformatic analysis can generate hypotheses about the biological relevance of the H-Glu-Tyr-Glu-OH tripeptide that can then be tested experimentally.

Advanced Methodologies for H Glu Tyr Glu Oh Research

Mass Spectrometry-Based Approaches for In-depth H-Glu-Tyr-Glu-OH Analysis

Mass spectrometry (MS) stands as a cornerstone technology in peptide research, offering unparalleled sensitivity and mass accuracy. For a compound like H-Glu-Tyr-Glu-OH, advanced MS techniques can reveal not just its presence but also its higher-order structure and interactions.

Native mass spectrometry is a powerful technique for studying non-covalent interactions, making it ideal for analyzing complexes involving H-Glu-Tyr-Glu-OH. thermofisher.com By using "gentle" ionization techniques like nano-electrospray ionization (nano-ESI) and maintaining near-physiological pH with volatile buffers (e.g., ammonium (B1175870) acetate), native MS allows intact protein-peptide complexes to be transferred into the gas phase for analysis. spectroscopyonline.comfrontiersin.org This preserves the native folding and the non-covalent bonds between the peptide and its binding partners.

The utility of native MS lies in its ability to determine the stoichiometry and topology of macromolecular complexes. frontiersin.org If H-Glu-Tyr-Glu-OH were to bind to a target protein, native MS could precisely measure the mass of the resulting complex, confirming the interaction and revealing how many peptide molecules bind to each protein. Recent advancements in Orbitrap and Fourier transform ion cyclotron resonance (FTICR) mass analyzers provide the high resolution needed to distinguish between different proteoforms and ligand-bound states, even for very large complexes. nih.gov

Research Application: In a hypothetical study, if H-Glu-Tyr-Glu-OH is suspected of modulating an enzyme's activity, native MS could be employed. By incubating the enzyme with varying concentrations of the peptide and analyzing the mixture, researchers could observe the formation of the enzyme-peptide complex. The resulting mass spectra would show a new series of peaks corresponding to the complex, allowing for the direct determination of the binding stoichiometry (e.g., 1:1, 1:2).

| Analyte | Observed Mass (Da) | Expected Mass (Da) | Interpretation |

|---|---|---|---|

| Target Protein (Apo) | 50,000 | 50,000 | Unbound protein |

| H-Glu-Tyr-Glu-OH | 439.4 | 439.42 | Free peptide |

| Protein + 1x Peptide | 50,439.5 | 50,439.42 | 1:1 Protein-peptide complex |

| Protein + 2x Peptide | 50,878.9 | 50,878.84 | 1:2 Protein-peptide complex |

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a key method for probing the conformational dynamics of proteins and peptides in solution. creative-proteomics.comnih.gov The technique monitors the rate at which backbone amide hydrogens exchange with deuterium (B1214612) atoms when the molecule is placed in a deuterated solvent (D₂O). mdpi.com The rate of exchange is highly dependent on the local protein structure; hydrogens in rigid, hydrogen-bonded regions like beta-sheets are protected and exchange slowly, while those in flexible, solvent-exposed loops exchange rapidly. nih.govyoutube.com

For H-Glu-Tyr-Glu-OH, HDX-MS can provide insights into its intrinsic flexibility and how its conformation changes upon interaction with a binding partner. In a typical "bottom-up" HDX-MS experiment, the exchange reaction is quenched at various time points by lowering the pH and temperature. creative-proteomics.com The peptide is then analyzed by LC-MS to measure the mass increase (deuterium uptake) over time. mdpi.com A decrease in deuterium uptake in a specific region of a larger protein upon binding H-Glu-Tyr-Glu-OH would indicate that this region is part of the binding interface or has become conformationally stabilized. Conversely, studying the deuterium uptake of the peptide itself when bound versus unbound can reveal which of its residues are involved in the interaction. The ability to analyze exchange rates in small peptides, including tripeptides, makes this technique highly relevant. acs.orgbiorxiv.org

Research Application: To map the interaction site of H-Glu-Tyr-Glu-OH with a target protein, a comparative HDX-MS experiment could be performed. The deuterium uptake of the protein would be measured in the absence and presence of the peptide. Regions on the protein showing significant protection (reduced deuterium uptake) upon peptide binding are identified as interaction sites.

| Peptide Region of Target | Deuterium Uptake (Unbound) | Deuterium Uptake (Bound) | Change in Uptake | Interpretation |

|---|---|---|---|---|

| Residues 10-25 | 65% | 62% | -3% | No significant change |

| Residues 48-62 | 82% | 45% | -37% | Significant protection; likely interaction site |

| Residues 90-105 | 75% | 90% | +15% | Increased dynamics; possible allosteric effect |

Native Mass Spectrometry for H-Glu-Tyr-Glu-OH Complexes

Advanced Microscopy Techniques for Visualizing H-Glu-Tyr-Glu-OH Distribution and Localization in Research Samples

Understanding the spatial distribution of H-Glu-Tyr-Glu-OH within a cellular or tissue context is crucial for elucidating its biological function. Advanced microscopy techniques enable the visualization of molecules with high specificity and resolution. To visualize the peptide, it would first need to be tagged with a fluorescent probe (a fluorophore) without compromising its activity.

Confocal Laser Scanning Microscopy (CLSM) is a widely used fluorescence microscopy technique that provides high-resolution, three-dimensional images by rejecting out-of-focus light. ub.edu By labeling H-Glu-Tyr-Glu-OH with a fluorophore, its subcellular localization (e.g., cytoplasm, nucleus, specific organelles) can be determined. Multi-color imaging with CLSM can also be used to investigate co-localization with specific cellular structures or proteins, which would be labeled with different colored fluorophores. cancer.gov

Super-Resolution Microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM), overcome the diffraction limit of light, offering resolutions down to tens of nanometers. biocompare.commdpi.com This allows for the visualization of molecular distributions at a much finer scale. If H-Glu-Tyr-Glu-OH were to be involved in the formation of specific molecular clusters or scaffolds, super-resolution microscopy would be the ideal tool to visualize these nanoscale structures. mdpi.com

Multiphoton Microscopy (MPM) is advantageous for imaging deeper into tissues with reduced phototoxicity compared to confocal microscopy. ub.edubiocompare.com This would be the method of choice for visualizing the distribution of a labeled H-Glu-Tyr-Glu-OH peptide in living organisms or thick tissue samples. biocompare.com

| Technique | Typical Resolution | Key Advantage for Peptide Visualization | Limitation |

|---|---|---|---|

| Confocal (CLSM) | ~250 nm | 3D optical sectioning and co-localization studies. ub.edu | Limited by diffraction of light. |

| Super-Resolution (STORM/PALM) | 20-50 nm | Visualizing nanoscale distribution and molecular clustering. mdpi.com | Often requires specific fluorophores and complex image reconstruction. mdpi.com |

| Multiphoton (MPM) | ~350-500 nm | Deep tissue imaging in live samples with lower phototoxicity. biocompare.com | Lower resolution than confocal or super-resolution. |

Biosensor Development for H-Glu-Tyr-Glu-OH Detection and Interaction Studies

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect a target analyte with high specificity and sensitivity. nih.gov Developing a biosensor for H-Glu-Tyr-Glu-OH would enable its real-time, label-free detection and facilitate the quantitative analysis of its interactions. Peptides are increasingly used as recognition elements in biosensor design. nih.govresearchgate.net

Electrochemical Biosensors , particularly those based on Electrochemical Impedance Spectroscopy (EIS) , are a promising approach. plos.org A sensor could be fabricated by immobilizing a molecule known to bind H-Glu-Tyr-Glu-OH onto a gold electrode. The binding of the peptide to the electrode surface would alter the local electrochemical environment, causing a measurable change in impedance. This technique offers high sensitivity and a wide dynamic range. plos.orgacs.org

Optical Biosensors , such as those using Surface Plasmon Resonance (SPR) , provide another powerful platform. In an SPR-based assay, a binding partner for H-Glu-Tyr-Glu-OH is immobilized on a gold sensor chip. When a solution containing the peptide is passed over the chip, binding causes a change in the refractive index at the surface, which is detected as a shift in the resonance angle. SPR not only detects binding but also allows for the determination of kinetic parameters like association (k_a) and dissociation (k_d) rates, and the dissociation constant (K_D).

A variety of recognition elements could be used, including antibodies specific to the peptide or aptamers (short nucleic acid sequences) selected to bind H-Glu-Tyr-Glu-OH with high affinity.

| Platform | Transduction Principle | Information Obtained | Key Advantage |

|---|---|---|---|

| Electrochemical Impedance Spectroscopy (EIS) | Change in electrical impedance upon binding. plos.org | Concentration, binding detection. | High sensitivity, suitable for complex media. acs.org |

| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding. | Concentration, binding kinetics (on/off rates), affinity (K_D). | Provides detailed kinetic information. |

| Quartz Crystal Microbalance (QCM) | Change in resonance frequency due to mass change. acs.org | Concentration, binding detection. | Highly sensitive to mass changes on the sensor surface. acs.org |

High-Throughput Screening Platforms for H-Glu-Tyr-Glu-OH Molecular Interactions

To discover novel binding partners for H-Glu-Tyr-Glu-OH on a large scale, high-throughput screening (HTS) platforms are indispensable. mdpi.com These technologies allow for the rapid testing of thousands to millions of compounds to identify molecules that interact with the peptide. creative-peptides.com Such screens are crucial for identifying potential protein targets, inhibitors, or modulators related to the peptide's function. pronetbio.com

Peptide Arrays: In this format, H-Glu-Tyr-Glu-OH itself, or variants of it, could be synthesized and immobilized in a high-density array on a solid support like a glass slide. This array can then be incubated with a complex biological sample (e.g., a cell lysate) containing fluorescently labeled proteins. Proteins that bind to the peptide will be captured on the corresponding spot on the array, and their identity can be determined by subsequent analysis, such as mass spectrometry.